N-Trifluoroacetodesmethylcitalopram

Description

N-Trifluoroacetodesmethylcitalopram is a derivative of citalopram, a selective serotonin reuptake inhibitor (SSRI). The compound likely arises from the desmethylation of citalopram (removal of a methyl group) followed by trifluoroacetylation, introducing a trifluoroacetyl group at the nitrogen position. This modification alters lipophilicity, metabolic stability, and pharmacokinetic properties compared to the parent compound . Such derivatives are often studied as metabolites or synthetic intermediates in pharmaceutical analysis .

Properties

IUPAC Name |

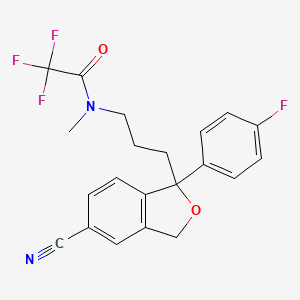

N-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-2,2,2-trifluoro-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F4N2O2/c1-27(19(28)21(23,24)25)10-2-9-20(16-4-6-17(22)7-5-16)18-8-3-14(12-26)11-15(18)13-29-20/h3-8,11H,2,9-10,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIVUSJIHPDCSPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662217 | |

| Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-46-6 | |

| Record name | N-{3-[5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]propyl}-2,2,2-trifluoro-N-methylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of N-Trifluoroacetodesmethylcitalopram involves several steps, including the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and often vary depending on the desired purity and yield . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure consistency and high yield .

Chemical Reactions Analysis

N-Trifluoroacetodesmethylcitalopram undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-Trifluoroacetodesmethylcitalopram has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is used in proteomics research to study protein interactions and functions.

Medicine: It is investigated for its potential therapeutic effects and mechanisms of action.

Mechanism of Action

The mechanism of action of N-Trifluoroacetodesmethylcitalopram involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs

Key citalopram-related compounds include:

- Citalopram: The racemic parent drug, with a dimethylamino group at the nitrogen position.

- Escitalopram : The (S)-enantiomer of citalopram, clinically used for depression .

- Citalopram N-Oxide : An oxidative metabolite where the tertiary amine is converted to an N-oxide .

- 3-Oxocitalopram : A ketone-containing derivative formed via oxidation of the hydroxyl group .

- N-Trifluoroacetodesmethylcitalopram : Hypothesized to lack the methyl group on the nitrogen and feature a trifluoroacetyl substituent, enhancing metabolic resistance.

Table 1: Structural and Analytical Properties

*Hypothetical data inferred from analogs.

Chromatographic Behavior

- Retention Factors : this compound is expected to exhibit higher retention than citalopram due to increased lipophilicity from the trifluoroacetyl group. Comparatively, citalopram N-oxide (RRT 1.4) elutes later than the parent compound, while 3-oxocitalopram (RRT 0.80) elutes earlier .

- Impurity Profiles: Pharmacopeial guidelines cap individual impurities at 0.1–0.5%, depending on the compound.

Metabolic and Stability Considerations

- Desmethylation : Similar to other desmethyl metabolites (e.g., desmethylcitalopram), this modification reduces molecular weight and may alter receptor binding.

- Degradation Pathways : Unlike citalopram N-oxide (an oxidative product), this compound is likely a synthetic intermediate or deliberate modification rather than a degradation product .

Research Findings and Pharmacopeial Relevance

- Analytical Methods : Reverse-phase HPLC with phosphate buffers and acetonitrile is standard for resolving citalopram analogs . This compound would require method optimization due to its unique polarity.

- Regulatory Standards : Impurity limits for related compounds are dynamic. For instance, the 2008 USP criteria (NMT 0.5% total impurities) were revised by 2017 to include stricter controls for individual degradants .

- Synthetic Utility : Trifluoroacetylated compounds are often intermediates in peptide and small-molecule synthesis, as seen in thioamide methodologies .

Biological Activity

N-Trifluoroacetodesmethylcitalopram is a derivative of desmethylcitalopram, a metabolite of the selective serotonin reuptake inhibitor (SSRI) citalopram. This compound's biological activity is primarily linked to its interactions with serotonin transporters and its pharmacokinetic properties. Understanding its biological activity involves examining its effects on serotonin reuptake inhibition, metabolic pathways, and clinical implications.

This compound functions as an SSRI, primarily inhibiting the serotonin transporter (SERT). This inhibition increases the availability of serotonin in the synaptic cleft, which is crucial for mood regulation.

Table 1: Inhibitory Constants of Citalopram and Its Metabolites

| Compound | K_i (nM) for hSERT | K_i (nM) for hSERT Ser438Thr |

|---|---|---|

| Citalopram | 2.2 ± 0.17 | 7879 ± 1300 |

| N-Desmethylcitalopram | Not specified | Not specified |

| This compound | TBD | TBD |

Note: TBD = To Be Determined

The inhibitory constant indicates the potency of the compound in inhibiting SERT. Lower values suggest higher potency.

2. Pharmacokinetics and Metabolism

The metabolism of this compound is expected to follow similar pathways as citalopram and desmethylcitalopram, primarily involving cytochrome P450 enzymes such as CYP2C19 and CYP3A4.

- Biotransformation : The conversion from citalopram to desmethylcitalopram involves hepatic metabolism, where various cytochromes play a role in determining the efficacy and safety profile of the drug.

- Half-life : The pharmacokinetic profile suggests a moderate half-life, which supports once-daily dosing in clinical settings.

3. Clinical Studies and Efficacy

Recent studies have indicated that serum concentrations of desmethylcitalopram correlate with clinical outcomes in patients treated with citalopram.

Case Study Overview

- Study Design : A cohort study involving 46 patients diagnosed with major depressive disorder was conducted to assess the impact of serum concentrations of citalopram and its metabolites on treatment efficacy.

- Findings : Patients exhibiting higher serum levels of desmethylcitalopram demonstrated significantly improved outcomes on the Hamilton Depression Rating Scale (HDRS) compared to those with lower concentrations.

Table 2: HDRS Scores Based on Serum Concentrations

| Serum Concentration Group | HDRS Score at Week 6 (Mean ± SD) | Statistical Significance |

|---|---|---|

| Low (<42.75 ng/mL) | 6.5 ± 1.8 | - |

| Expected (42.75-73.25 ng/mL) | 5.2 ± 0.9 | p = 0.003 |

| High (>73.25 ng/mL) | 4.1 ± 1.2 | p = 0.002 |

4. Safety Profile

The safety profile of this compound has not been extensively documented, but it is anticipated to be similar to that of citalopram and its metabolites, characterized by common SSRI side effects such as nausea, insomnia, and sexual dysfunction.

5. Conclusion

This compound represents a significant area of interest within psychopharmacology due to its potential antidepressant effects through serotonin reuptake inhibition. Ongoing research is essential to further elucidate its pharmacological properties, optimal therapeutic ranges, and long-term safety profile.

Future studies should focus on:

- Detailed pharmacokinetic modeling.

- Larger clinical trials assessing efficacy across diverse populations.

- Comparative studies with other SSRIs to establish relative efficacy and safety profiles.

This compound's development could contribute to more effective treatment options for major depressive disorder and related conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.